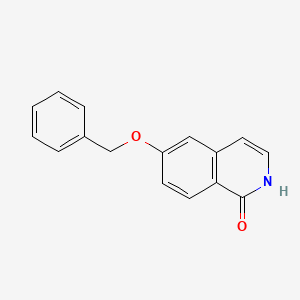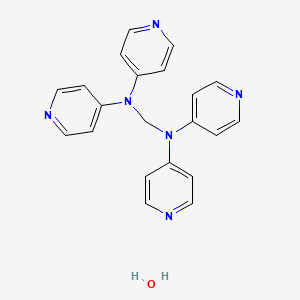
N,N,N',N'-Tetra(pyridin-4-yl)methanediaminehydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is a compound that consists of two 4,4’-dipyridyl-amine groups linked by a methylene carbon atom. This compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate typically involves the reaction of 4,4’-dipyridylamine with formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; reactions are conducted in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of luminescent materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as luminescence, catalytic activity, and enhanced stability. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine: Similar structure but with a benzene ring instead of a methylene carbon atom.
N,N,N’,N’-Tetra(pyridin-4-yl)benzidine: Contains a biphenyl core instead of a methylene carbon atom.
Uniqueness
N,N,N’,N’-Tetra(pyridin-4-yl)methanediaminehydrate is unique due to its methylene linkage, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can enhance the compound’s ability to form stable and luminescent metal-organic frameworks .
Propiedades
Fórmula molecular |
C21H20N6O |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrapyridin-4-ylmethanediamine;hydrate |
InChI |
InChI=1S/C21H18N6.H2O/c1-9-22-10-2-18(1)26(19-3-11-23-12-4-19)17-27(20-5-13-24-14-6-20)21-7-15-25-16-8-21;/h1-16H,17H2;1H2 |
Clave InChI |
XYEWQAWRYXNDOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1N(CN(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


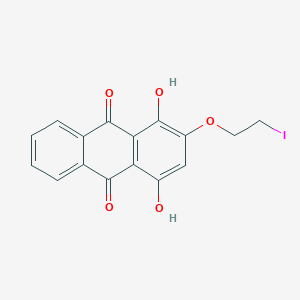
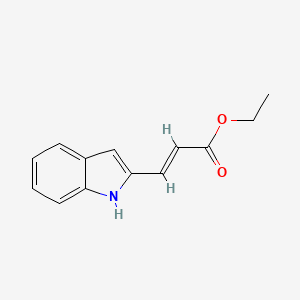
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
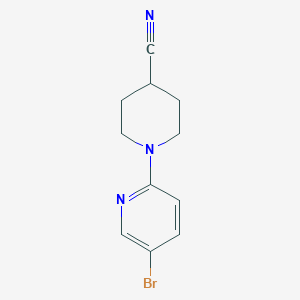
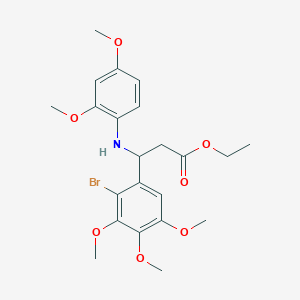
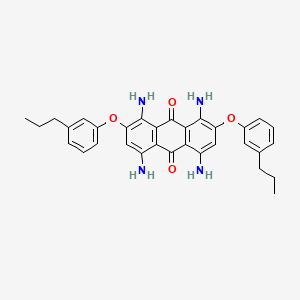
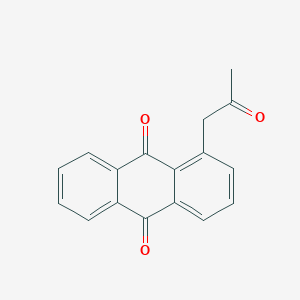
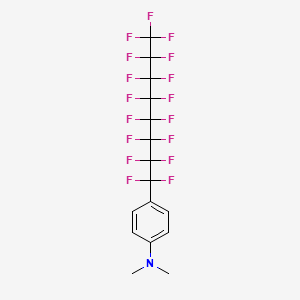
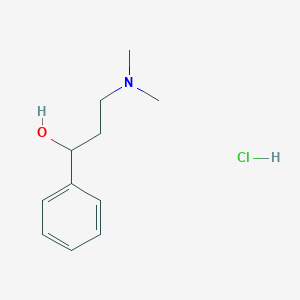
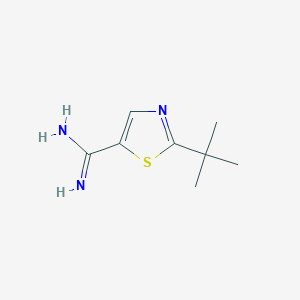
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
